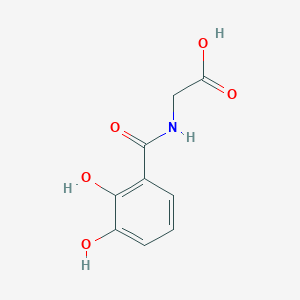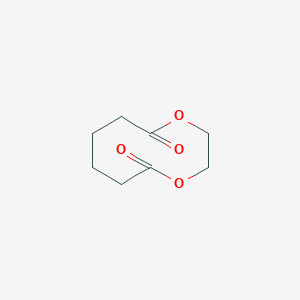![molecular formula C12H17NO2S B095284 [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate CAS No. 16637-86-8](/img/structure/B95284.png)
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure and properties, which make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate typically involves the reaction of methyl carbamate with o-(3-(methylthio)propyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methyl carbamate+o-(3-(methylthio)propyl)phenol→CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- CARBAMIC ACID, METHYL-, 3-METHYLPHENYL ESTER
- CARBAMIC ACID, METHYL-, 4-METHYLPHENYL ESTER
- CARBAMIC ACID, METHYL-, 2-METHYLPHENYL ESTER
Uniqueness
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate is unique due to the presence of the o-(3-(methylthio)propyl) group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
16637-86-8 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14) |
InChI Key |
NBUCQPQCJZGMQW-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
| 16637-86-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)




![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)



